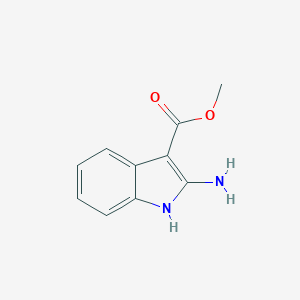

Methyl 2-amino-1H-indole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOFELVXMSSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569227 | |

| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113772-14-8 | |

| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Amino 1h Indole 3 Carboxylate and Its Analogues

Direct Synthesis Approaches

Direct synthetic methods offer efficient routes to the 2-amino-1H-indole-3-carboxylate core, often through elegant, catalyzed reactions that construct the heterocyclic system in a single or few steps.

Copper-Catalyzed Cascade Reactions for 2-Amino-1H-indole-3-carboxylate Derivatives

A simple and efficient copper-catalyzed method has been developed for the synthesis of 2-amino-1H-indole-3-carboxylate derivatives. researchgate.net This approach involves a cascade reaction of substituted N-(2-halophenyl)-2,2,2-trifluoroacetamide with either alkyl 2-cyanoacetate or malononitrile (B47326) under mild conditions. researchgate.net The use of a copper catalyst, such as copper(I) iodide (CuI), in conjunction with a ligand like L-proline, facilitates the crucial C-N bond formation. researchgate.net

The reaction proceeds via an initial Ullmann condensation, a powerful method for N-arylation, followed by an intramolecular cyclization. researchgate.net The trifluoroacetyl group on the starting material is thought to play a key role in activating the system for the copper-catalyzed process. researchgate.net Optimization studies have shown that catalysts like CuI and copper(I) oxide (Cu₂O) are effective, with bases such as potassium carbonate (K₂CO₃) and solvents like a dimethyl sulfoxide (B87167) (DMSO) and water mixture promoting the reaction. researchgate.net For instance, the reaction of N-(2-iodophenyl)acetamide with malononitrile using CuI as a catalyst yielded the desired product. researchgate.net

Table 1: Optimization of Copper-Catalyzed Cascade Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| CuI | L-proline | K₂CO₃ | DMSO/H₂O | 36 researchgate.net |

Data derived from a model reaction between N-(2-iodophenyl)acetamide and malononitrile. researchgate.net

Palladium-Catalyzed Intramolecular Oxidative Coupling for Functionalized Indole-3-carboxylates

Palladium catalysis provides a powerful tool for the synthesis of functionalized indole-3-carboxylates through intramolecular oxidative coupling reactions. mdpi.comresearchgate.net This strategy typically involves the cyclization of suitably substituted anilines onto a tethered functional group. mdpi.comresearchgate.net For example, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives can be efficiently synthesized from commercially available anilines through a palladium-catalyzed intramolecular oxidative coupling of enamine intermediates. mdpi.comresearchgate.net

The reaction often utilizes a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst and can be performed under neat conditions, sometimes accelerated by microwave irradiation. mdpi.com This method demonstrates high regioselectivity and provides excellent yields for a variety of anilines functionalized with both electron-donating and electron-withdrawing groups. mdpi.com Another application involves the palladium-catalyzed intramolecular oxidative coupling of 1,1'-carbonyldiindoles, using Pd(OAc)₂ and copper(II) acetate (Cu(OAc)₂) as an oxidant, to produce 1,1'-carbonyl-2,2'-biindolyls. elsevierpure.com Furthermore, novel 11H-benzo researchgate.netcore.ac.ukimidazo[1,2-a]indole derivatives have been synthesized via a palladium-catalyzed intramolecular C-H amination through oxidative coupling on indole (B1671886) substrates. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, and the synthesis of indole-3-carboxylates is no exception. An efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives utilizes microwave irradiation to facilitate a palladium-catalyzed intramolecular oxidative coupling. mdpi.comresearchgate.net In this method, the neat mixture of reactants is exposed to microwaves, leading to rapid heating and significantly reduced reaction times while affording the desired products in excellent yields. mdpi.com

The conversion of various enamines, derived from anilines, into the corresponding indoles was optimized under microwave conditions. mdpi.com This approach highlights the benefits of microwave heating in providing a rapid and efficient route to these important heterocyclic compounds. researchgate.net The microwave-assisted Friedländer reaction is another example where this technology is employed to prepare indole derivatives from the corresponding cyclized precursors. researchgate.net

Multi-Component Reactions (MCRs) for Indole-Containing Peptides

Multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are a powerful tool for building molecular diversity. nih.govrsc.org This strategy has been successfully applied to the modification of peptides containing tryptophan (Trp), an indole-containing amino acid. nih.govrsc.org

In one such protocol, a modular assembly of indole-fused seven-membered heterocycles is achieved through an MCR involving an indole (like tryptophan), formaldehyde, and an amino hydrochloride. nih.govrsc.org This method has been shown to be effective for modifying various Trp-containing peptides, including dipeptides and tripeptides, demonstrating high reaction activity and compatibility with different amino acids. nih.gov For example, Cbz-Trp-OH, Cbz-Ala-Trp-OMe, and Cbz-Trp-Phe-OMe have all been successfully modified using this MCR approach. nih.govrsc.org The resulting modified peptides, often bearing an alkynyl moiety, are valuable building blocks for further derivatization via click chemistry. nih.gov

Precursor-Based Synthetic Strategies

These methods rely on the synthesis of a key precursor which is then cyclized to form the final indole ring system.

Synthesis from N-(2-halophenyl)-2,2,2-trifluoroacetamide

A key precursor-based strategy for synthesizing 2-amino-1H-indole-3-carboxylate derivatives starts with N-(2-halophenyl)-2,2,2-trifluoroacetamide. researchgate.net This starting material is reacted with active methylene (B1212753) compounds like alkyl 2-cyanoacetate or malononitrile in a copper-catalyzed cascade reaction. researchgate.net

The synthesis of the precursor itself involves the treatment of 2-iodoaniline (B362364) derivatives with trifluoroacetic anhydride (B1165640) to yield the corresponding N-(2-halophenyl)-2,2,2-trifluoroacetamides. researchgate.net These trifluoroacetamides are then subjected to copper iodide-catalyzed cyclization with malononitrile or a 2-cyanoacetate to furnish the desired 2-amino-1H-indole-3-carboxylate derivatives. researchgate.net This method is noted for its practicality and the mild conditions under which the cascade reaction occurs. researchgate.net

Derivatization from Methyl 2-(bromomethyl)-1H-indole-3-carboxylate

Reactions Involving Anilines and Enamine Intermediates

The construction of the indole ring often relies on classical named reactions that utilize anilines and their derivatives. The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent method that produces an indole from a phenylhydrazine (B124118) (an aniline (B41778) derivative) and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a tandfonline.comtandfonline.com-sigmatropic rearrangement occurs, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org

Modern variations and related strategies continue to leverage aniline and enamine intermediates for the synthesis of 2-aminoindoles.

One-Pot Synthesis from Anilines and Ynamides: A highly efficient one-pot synthesis of 2-aminoindoles has been developed using simple anilines and ynamides. This method proceeds through a sequential gold(I)-catalyzed regioselective hydroamination and a copper(II) chloride-mediated oxidative cyclization. rsc.org This approach is robust and provides good functional group tolerance. rsc.orgresearchgate.net

Reductive Cyclization of Nitro Intermediates: An efficient one-pot, two-step method has been developed to synthesize 2-amino-indole-3-carboxamides, which are close analogues of the target compound. This process starts with a 2-halonitrobenzene and a cyanoacetamide. The initial nucleophilic aromatic substitution generates a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate. This intermediate undergoes a reductive cyclization using reagents like iron trichloride (B1173362) and zinc powder to form the 2-aminoindole core. nih.gov The Leimgruber–Batcho indole synthesis also utilizes a reductive cyclization of an enamine formed from an o-nitrotoluene. pharmaguideline.com

Domino Approach with Ynamides and Aryl Amines: A domino approach for synthesizing 2-aminoindole derivatives uses copper(II) bromide-mediated single electron transfer (SET) oxidative cyclization as the key step. This multicomponent strategy employs readily available starting materials like ethyl propiolate, tosyl azide, and substituted aryl amines. researchgate.net

Ruthenium-Catalyzed Reactions: The reaction of anilines with ethylene (B1197577) glycol, catalyzed by ruthenium complexes, can produce indoles. researchgate.net The process involves several phases, including condensation, cyclization, and elimination, to form the indole ring. researchgate.net

These methods highlight the centrality of aniline precursors and enamine intermediates in the synthesis of the indole nucleus, offering diverse pathways to access compounds like Methyl 2-amino-1H-indole-3-carboxylate.

Advanced Synthetic Techniques and Green Chemistry Considerations

The evolution of synthetic chemistry places increasing emphasis on efficiency, selectivity, and environmental responsibility. This is particularly relevant in the synthesis of medicinally important scaffolds like indoles.

Catalytic Asymmetric Approaches to Chiral Indole-Based Compounds

While this compound is not chiral, the synthesis of chiral indole derivatives is a major focus in modern organic chemistry due to their prevalence in pharmaceuticals and biologically active natural products. acs.org Catalytic asymmetric synthesis is the most efficient way to access these optically active compounds. acs.orgnih.gov

Key strategies in this area include:

Asymmetric Friedel-Crafts Reaction: This is a powerful and atom-economical method for creating chiral indole derivatives. nih.gov The reaction, which involves the alkylation of indoles, can be catalyzed by either chiral metal complexes or chiral organocatalysts to achieve high enantioselectivity. nih.gov

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have been successfully used to catalyze various reactions, including cycloadditions, cyclizations, and dearomatization reactions, to build complex chiral indole-based heterocycles. acs.orgresearchgate.netrsc.org These methods avoid metal contamination in the final products. acs.org

Axially Chiral Indoles: Significant effort has been dedicated to the catalytic asymmetric synthesis of axially chiral indoles, which are important as chiral ligands and in bioactive molecules. researchgate.netresearchgate.net These strategies often involve constructing the indole framework in a way that restricts bond rotation, creating stable atropisomers.

The table below summarizes selected catalytic asymmetric reactions for synthesizing chiral indole derivatives.

| Electrophile/Substrate | Catalyst Type | Reaction Type | Key Features | Reference(s) |

| γ,δ-Unsaturated β-keto phosphonates | Chiral dicationic palladium complex | Friedel-Crafts Alkylation | Excellent enantioselectivities (up to 99% ee) | nih.gov |

| 4-Chromanone-derived enones | Chiral spiro-phosphoric acid (SPA) | Friedel-Crafts Conjugate Addition | Access to alkylated indoles with high yields and ee | nih.gov |

| 2,3-Disubstituted indoles & Naphthoquinone monoimines | Chiral phosphoric acid | Asymmetric Dearomatization | Switchable synthesis of chiral indolenines or fused indolines | rsc.org |

| 2-Alkenylindoles & o-Hydroxybenzyl alcohols | Chiral phosphoric acid | Diastereodivergent Addition | Construction of scaffolds with both axial and central chirality | researchgate.net |

Application of Green Synthesis Methods in Indole Chemistry

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. tandfonline.com These principles are increasingly being applied to indole synthesis. tandfonline.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a rapid, efficient, and environmentally friendly technique for synthesizing indole derivatives. tandfonline.comtandfonline.com It often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions. tandfonline.comscholarscentral.com For example, the Fischer indole synthesis can be effectively carried out using microwave heating. researchgate.net An unprecedented green method involves the microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water without any added catalyst, acid, or base. researchgate.net

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives like water or ionic liquids is a key green chemistry strategy. researchgate.net The synthesis of indoles via cycloisomerization of 2-alkynylanilines in water is a prime example of this approach. researchgate.net

Catalysis: The use of reusable catalysts, nanocatalysts, and solid acid catalysts contributes to greener synthetic routes by minimizing waste and often allowing for milder reaction conditions. researchgate.net

The following table compares conventional and green synthetic approaches for indole derivatives.

| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method | Reference(s) |

| Fischer Indole Synthesis | Strong acid (e.g., H₂SO₄, PPA), high temperature, organic solvent | Microwave irradiation, sometimes solvent-free | Rapid, high yield, reduced energy consumption | researchgate.net |

| Cycloisomerization | Metal catalyst, organic solvent, often harsh conditions | Microwave irradiation in water, no added catalyst | Eliminates toxic catalysts and solvents, sustainable | researchgate.net |

| General Synthesis | Volatile organic solvents, stoichiometric reagents | Use of water, ionic liquids, nanocatalysts, multicomponent reactions | Reduced waste, safer solvents, higher atom economy | tandfonline.comresearchgate.net |

Chemical Reactivity and Derivatization of Methyl 2 Amino 1h Indole 3 Carboxylate

Reactions at the Amino Group

The amino group at the C2 position of the indole (B1671886) ring is a primary nucleophilic site and readily participates in various chemical transformations.

Condensation Reactions

Condensation reactions involving the 2-amino group are a common strategy to construct larger, more complex molecular architectures. These reactions typically involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, such as water. libretexts.orglibretexts.org For instance, the amino group can react with carbonyl compounds like aldehydes and ketones to form Schiff bases or imines. These intermediates can then undergo further reactions, such as cyclizations, to yield fused heterocyclic systems.

A notable application of condensation reactions is the synthesis of pyrimido[5,4-b]indole derivatives. Reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents like aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of these fused ring systems. researchgate.net For example, the reaction with aryl isocyanates yields 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which can be further alkylated at the nitrogen atoms. researchgate.net

| Reactant | Product |

| Aryl isocyanates | 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones researchgate.net |

| Aryl isothiocyanates | 3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones researchgate.net |

| Benzoylcyanamide | N-(4-Oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)benzamides researchgate.net |

| N-(4,6-dimethylpyrimidin-2-yl)cyanamide | 2-(4,6-Dimethylpyrimidin-2-ylamino)-3H-pyrimido[5,4-b]indol-4(5H)-ones researchgate.net |

Acylation and Alkylation Reactions

The nucleophilic amino group is also susceptible to acylation and alkylation reactions. Acylation, typically carried out using acyl chlorides or anhydrides in the presence of a base, results in the formation of the corresponding N-acyl derivatives. This transformation is useful for introducing various functional groups and for protecting the amino group during subsequent reactions.

Alkylation of the amino group introduces alkyl substituents onto the nitrogen atom. This can be achieved using alkyl halides or other alkylating agents. N-methylation, for example, is a common modification in peptide chemistry that can enhance a molecule's bioavailability. monash.edu These reactions must be carefully controlled to avoid over-alkylation and to ensure selectivity, as the indole nitrogen can also undergo alkylation.

Reactions at the Indole Nitrogen (N1-Position)

The nitrogen atom of the indole ring, designated as the N1-position, possesses a lone pair of electrons and can act as a nucleophile, although it is generally less reactive than the exocyclic amino group.

N-Alkylation and N-Acylation

N-alkylation and N-acylation at the indole nitrogen are important reactions for modifying the properties of the indole core. Alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions are often performed to protect the indole nitrogen or to introduce specific functionalities that can influence the molecule's biological activity or chemical properties. For instance, N-acylation can be a key step in the synthesis of more complex indole derivatives. clockss.org The choice of base and reaction conditions is crucial to control the regioselectivity between N1-alkylation/acylation and reaction at the 2-amino group. nih.gov

Formation of Substituted Indole Derivatives

The strategic functionalization at the N1-position is a key step in the synthesis of various substituted indole derivatives. For example, condensation of 2-aminoindole-3-carbonitriles with N,N-dimethylformamide-dialkylacetals can lead to N1-alkylation, providing precursors for biologically active compounds. researchgate.netrsc.org The reaction of indoles with α-iminoketones, catalyzed by a base, can also result in N-1 alkylation, leading to the formation of N-1-quinoxaline-indoles. nih.gov These methods highlight the importance of N1-functionalization in creating diverse indole-based scaffolds.

Reactions at the Carboxylate Moiety

The methyl carboxylate group at the 3-position offers another site for chemical modification, primarily through reactions typical of esters.

One of the most common reactions is hydrolysis, where the ester is converted back to the corresponding carboxylic acid. This is usually achieved by treatment with an acid or a base. The resulting carboxylic acid is a versatile intermediate that can be used in a variety of subsequent reactions. For example, it can be coupled with amines to form amides, a reaction that is fundamental in the synthesis of peptides and other biologically active molecules. libretexts.orgnih.govunizin.org

Ester Hydrolysis to Carboxylic Acids

The methyl ester group of methyl 2-amino-1H-indole-3-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-1H-indole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by heating with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. The resulting carboxylate salt is then neutralized with an acid to yield the free carboxylic acid. This hydrolysis is a fundamental step in the synthesis of various derivatives where a carboxylic acid functionality is required for further reactions, such as amide bond formation.

For instance, the synthesis of 4-(((benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acid has been reported starting from the corresponding tert-butyl ester, which is first deprotected and then hydrolyzed. acs.org

| Reactant | Reagents | Product | Notes |

| This compound | 1. NaOH, MeOH/H₂O, Heat; 2. Acid | 2-amino-1H-indole-3-carboxylic acid | Standard ester hydrolysis. |

| tert-Butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate | 1. TFA, DCM; 2. Pyridine, Benzyl chloroformate | 4-(((Benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acid | A multi-step synthesis involving deprotection and subsequent functionalization. acs.org |

Amidation and Hydrazide Formation

The ester functionality of this compound can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. These reactions typically require heating and may be catalyzed by acids or bases.

Amidation: The formation of 2-amino-indole-3-carboxamides has been achieved through a one-pot, two-step process starting from 2-halonitrobenzenes and cyanoacetamides. nih.gov This method involves an initial SNAr reaction followed by a reductive cyclization to form the 2-aminoindole core, with the amide group already in place. nih.gov While this is not a direct amidation of the pre-formed this compound, it represents a key synthetic route to this class of compounds. Direct amidation of carboxylic acids, which can be derived from the corresponding esters, is a common transformation. nih.gov

Hydrazide Formation: The reaction of this compound with hydrazine hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of 2-amino-1H-indole-3-hydrazide. beilstein-journals.org This reaction is often carried out in a suitable solvent like ethanol (B145695) with heating. The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles. For example, a flow synthesis approach has been used to produce an acyl hydrazine from an indole ester, which was then cyclized to form a desired heterocyclic product. beilstein-journals.org The synthesis of N-protected α-amino acid hydrazides has also been described using N-aminophthalimide as a protected hydrazine equivalent, followed by deprotection. thieme-connect.de

| Starting Material | Reagent | Product | Reference |

| 2-Halonitrobenzene and Cyanoacetamide | 1. NaH, DMF; 2. HCl, FeCl₃, Zn | 2-Amino-indole-3-carboxamide | nih.gov |

| Indole ester | Hydrazine hydrate | Acyl hydrazine | beilstein-journals.org |

| N-protected α-amino acid | N-aminophthalimide, then aminomethyl polystyrene resin | N-protected α-amino acid hydrazide | thieme-connect.de |

Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both an amino and an ester group in a 1,2-relationship on the indole core, makes it an excellent precursor for the construction of fused heterocyclic systems.

Pyrimido[4,5-b]indoles are a class of fused heterocycles that can be synthesized from 2-aminoindole derivatives. mssm.edu These compounds have garnered significant interest due to their wide range of pharmacological activities. mssm.eduacs.orgnih.gov The synthesis often involves the condensation of the 2-amino group with a suitable three-carbon synthon, or the reaction of a 2-amino-3-cyanoindole with a one-carbon source. While direct use of this compound is less common, its derivatives, particularly the corresponding nitrile or amide, are key intermediates. For instance, a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide. mdpi.com Another approach involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with various reagents to form 5H-pyrimido[5,4-b]indole derivatives. researchgate.net

| Reactants | Product | Synthetic Approach | Reference |

| Indole-3-carboxaldehydes, aromatic aldehyde, ammonium iodide | 2-Phenyl-9H-pyrimido[4,5-b]indoles | Four-component [4+2] annulation | mdpi.com |

| Methyl 3-amino-1H-indole-2-carboxylates | 5H-Pyrimido[5,4-b]indole derivatives | Cyclization with various reagents | researchgate.net |

Spiro-oxindoles are an important class of compounds in medicinal chemistry. nih.govmdpi.com The synthesis of spiro-oxindole derivatives can be achieved through various strategies, often involving the reaction of isatins or other oxindole (B195798) precursors. While not a direct reaction of this compound, the indole scaffold is central. For example, a scalable synthesis of a spirocyclic oxindole analogue has been reported, where the key step is the alkylation and cyclization of an ethyl 2-oxindoline-5-carboxylate. nih.gov Another method involves the reaction of indoles with nitrostyrene (B7858105) to form spiro[indole-3,5'-isoxazoles], which can then be converted to other derivatives. nih.gov

| Precursor | Key Reaction | Product Class | Reference |

| Ethyl 2-oxindoline-5-carboxylate | Dianion alkylation and cyclization | Spirocyclic oxindoles | nih.gov |

| Indoles and nitrostyrene | Cascade transformation | Spiro[indole-3,5'-isoxazoles] | nih.gov |

Functionalization of the Indole Ring System

The indole ring of this compound is susceptible to electrophilic substitution reactions. The position of substitution is influenced by the existing electron-donating amino group and electron-withdrawing ester group.

Halogenation: The bromination of indole derivatives can be achieved using reagents like N-bromosuccinimide (NBS). For example, the regiospecific bromination of 3-methylindoles with NBS has been reported. acs.org In the case of this compound, the electron-rich nature of the ring due to the amino group would likely direct halogenation to the benzene (B151609) portion of the indole, with the C5 and C7 positions being potential sites of reaction. Microwave-assisted synthesis has been used to prepare methyl 5-bromo-2-methyl-1H-indole-3-carboxylate and methyl 6-bromo-2-methyl-1H-indole-3-carboxylate. mdpi.com

Nitration: The nitration of indoles is a sensitive reaction, as the indole nucleus is prone to polymerization under strongly acidic conditions. bhu.ac.in Therefore, milder nitrating agents are often employed. For instance, benzoyl nitrate (B79036) or ethyl nitrate can be used for the nitration of indole. bhu.ac.in The position of nitration is highly dependent on the substituents present on the indole ring and the reaction conditions. For indoles with electron-withdrawing groups at the 3-position, nitration often occurs at the 5- or 6-position of the benzene ring. umn.edu A method for the regioselective nitration of indoles at the 3-position has been developed using ammonium tetramethylnitrate under non-acidic conditions, which generates trifluoroacetyl nitrate in situ. rsc.org However, for a 2-amino-3-carboxylate substituted indole, nitration is expected to occur on the benzene ring.

| Reaction | Reagent | Product | Notes |

| Bromination | N-Bromosuccinimide (NBS) | Brominated indole derivative | Position depends on substituents and conditions. acs.org |

| Nitration | Benzoyl nitrate / Ethyl nitrate | Nitrated indole derivative | Milder conditions to avoid polymerization. bhu.ac.in |

| Nitration | Ammonium tetramethylnitrate / Trifluoroacetic anhydride (B1165640) | 3-Nitroindole | Regioselective nitration at the 3-position. rsc.org |

| Nitration | Concentrated nitric acid | 5- or 6-Nitroindole derivative | For indoles with electron-withdrawing groups at C3. umn.edu |

Introduction of Diverse Substituents via Coupling Reactions

The strategic introduction of a wide array of substituents onto the core structure of this compound is pivotal for the exploration of its chemical space and the development of novel derivatives with potential applications in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at various positions of the indole ring. These reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offer a high degree of control over the derivatization process, allowing for the introduction of aryl, heteroaryl, alkynyl, and vinyl groups, as well as various amino moieties.

The reactivity of the indole scaffold in these transformations is highly dependent on the specific position being functionalized (e.g., N1, C4, C5, C6, C7) and often requires prior installation of a leaving group, typically a halogen (Br, I), on the indole ring. The presence of the amino group at C2 and the carboxylate at C3 can influence the electronic properties and reactivity of the indole nucleus, necessitating careful optimization of reaction conditions for each specific coupling partner and substitution pattern.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation represents an atom-economical approach to introduce aryl groups without the need for pre-functionalization with halides. Research has shown that the ester group at the C3 position of the indole can direct the regioselective arylation at the C2 position. However, this particular transformation with methyl 1H-indole-3-carboxylate has been observed to proceed with concomitant decarboxylation. nih.govacs.org

In a study utilizing a palladium(II) acetate (B1210297) catalyst system, the reaction of methyl 1H-indole-3-carboxylate with various iodoarenes resulted in the formation of C2-arylated indoles, albeit in moderate yields ranging from 60-66%. acs.org This outcome highlights a potential synthetic route to 2-arylindoles starting from the readily available this compound scaffold, assuming the amino group does not interfere or can be suitably protected.

| Aryl Iodide | Catalyst | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| Iodobenzene | Pd(OAc)₂ | AgOAc | TFA | 100 | 2-Phenylindole | 60-66 (as part of a broader study) |

| 4-Iodotoluene | Pd(OAc)₂ | AgOAc | TFA | 100 | 2-(p-Tolyl)indole | 60-66 (as part of a broader study) |

| 4-Iodoanisole | Pd(OAc)₂ | AgOAc | TFA | 100 | 2-(4-Methoxyphenyl)indole | 60-66 (as part of a broader study) |

Table 1: Examples of Decarboxylative C2-Arylation of Methyl 1H-indole-3-carboxylate. Data compiled from a study on directed C-H functionalization of indoles. acs.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by reacting an organoboron species with an aryl halide or triflate. libretexts.orgnih.govyoutube.com For the derivatization of this compound, this reaction would typically involve a halogenated version of the indole, for instance, at the C4, C5, C6, or C7 position, coupled with a variety of aryl or heteroaryl boronic acids or their esters.

While specific examples detailing the Suzuki-Miyaura coupling directly on a halogenated this compound are not prevalent in the provided literature, the general applicability of this reaction to a wide range of indole substrates is well-established. nih.gov The reaction conditions generally involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base to activate the boronic acid. libretexts.org The choice of ligand and base is critical and often needs to be tailored to the specific substrates being coupled. The presence of the free amino group on the indole may necessitate protection or the use of specific catalyst systems that are tolerant of this functional group.

| Aryl Halide Substrate (Hypothetical) | Boronic Acid | Catalyst System | Base | Solvent | Product (Hypothetical) |

| Methyl 2-amino-5-bromo-1H-indole-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Methyl 2-amino-5-phenyl-1H-indole-3-carboxylate |

| Methyl 2-amino-6-iodo-1H-indole-3-carboxylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Methyl 2-amino-6-(4-methoxyphenyl)-1H-indole-3-carboxylate |

Table 2: Hypothetical examples of Suzuki-Miyaura coupling on halogenated this compound, based on general procedures for indole derivatives.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties through the reaction of a terminal alkyne with an aryl or vinyl halide. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov For this compound, this would again necessitate a halogenated precursor to introduce an alkynyl substituent onto the benzene ring portion of the indole.

Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne dimerization. organic-chemistry.orgnih.gov These methods often employ specialized palladium catalysts and ligands. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. nih.gov

| Halogenated Indole Substrate (Hypothetical) | Terminal Alkyne | Catalyst System | Base | Solvent | Product (Hypothetical) |

| Methyl 2-amino-5-iodo-1H-indole-3-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Methyl 2-amino-5-(phenylethynyl)-1H-indole-3-carboxylate |

| Methyl 2-amino-7-bromo-1H-indole-3-carboxylate | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | Methyl 2-amino-7-((trimethylsilyl)ethynyl)-1H-indole-3-carboxylate |

Table 3: Hypothetical examples of Sonogashira coupling on halogenated this compound, based on general procedures for indole derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides or triflates with primary or secondary amines. nih.govorganic-chemistry.orgnih.gov This reaction is instrumental for introducing a diverse range of nitrogen-containing substituents. In the context of this compound, this could involve either the N-arylation of the indole nitrogen or the coupling of a halogenated indole derivative with various amines at a carbon position.

The N-arylation of the indole nitrogen (at the N1 position) would compete with the existing C2-amino group. However, the development of highly selective catalyst systems, often employing bulky electron-rich phosphine ligands, allows for controlled amination. organic-chemistry.orgnih.gov For C-N bond formation at other positions, a halogenated indole would be reacted with an amine in the presence of a palladium catalyst and a strong base. The choice of ligand is crucial for achieving high yields and functional group tolerance. nih.govorganic-chemistry.org

| Indole Substrate | Amine/Aryl Halide | Catalyst System | Base | Solvent | Product (Hypothetical) |

| This compound | Bromobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Methyl 2-amino-1-phenyl-1H-indole-3-carboxylate |

| Methyl 2-amino-5-bromo-1H-indole-3-carboxylate | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | Methyl 2-amino-5-(morpholino)-1H-indole-3-carboxylate |

Table 4: Hypothetical examples of Buchwald-Hartwig amination involving this compound, based on general procedures.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. acs.orgsynthesisspotlight.com This reaction is a powerful tool for the formation of C-C bonds and the introduction of vinyl substituents. For this compound, this would typically involve the reaction of a halogenated derivative with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgsynthesisspotlight.com

The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. While intermolecular Heck reactions on unactivated alkenes can be challenging, the use of directing groups can facilitate the reaction. acs.org The ester group at C3 could potentially act as a directing group, influencing the site of vinylation.

| Halogenated Indole Substrate (Hypothetical) | Alkene | Catalyst System | Base | Solvent | Product (Hypothetical) |

| Methyl 2-amino-5-bromo-1H-indole-3-carboxylate | Styrene | Pd(OAc)₂ | Et₃N | DMF | Methyl 2-amino-5-((E)-styryl)-1H-indole-3-carboxylate |

| Methyl 2-amino-4-iodo-1H-indole-3-carboxylate | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(2-amino-3-(methoxycarbonyl)-1H-indol-4-yl)acrylate |

Table 5: Hypothetical examples of Heck coupling on halogenated this compound, based on general procedures.

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For Methyl 2-amino-1H-indole-3-carboxylate, the expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the amine (NH₂) protons, the indole NH proton, and the methyl ester (OCH₃) protons. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent proton-proton couplings.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the indole ring (with varying shifts depending on their substitution), and the methyl carbon of the ester group.

Expected ¹H and ¹³C NMR Data: A detailed experimental dataset for this compound is not available in the searched sources. The table below represents predicted chemical shifts based on the analysis of similar indole structures.

Interactive Table: Predicted NMR Data for this compound| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indole NH | 8.0 - 9.0 (broad s) | - |

| Aromatic CH (4 positions) | 6.9 - 7.8 (m) | 110 - 138 |

| Amine NH₂ | 5.0 - 6.0 (broad s) | - |

| Methyl OCH₃ | ~3.8 (s) | ~51 |

| Ester C=O | - | ~165 |

| Aromatic C-NH₂ | - | 145 - 155 |

| Aromatic C-COOCH₃ | - | 95 - 105 |

Note: 's' denotes singlet, 'm' denotes multiplet. Predicted values are estimates.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This would help in assigning the positions of the protons on the benzene (B151609) ring portion of the indole nucleus by showing correlations between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass can be calculated and compared to the experimental value.

Table: HRMS Data Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Exact Mass (Calculated) | 190.0742 g/mol |

| Common Adducts ([M+H]⁺) | 191.0815 |

Note: The experimental "found" value would be obtained from an HRMS measurement and is expected to be within a few parts per million (ppm) of the calculated value.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is a standard method for assessing the purity of a synthesized compound. An LC-MS analysis of a sample of this compound would involve injecting the sample onto an LC column, where it separates from impurities. The mass spectrometer then detects the m/z of the eluting compounds. A pure sample would ideally show a single major peak in the chromatogram with the expected m/z for the target compound. This technique is highly sensitive for detecting trace impurities that may not be visible by other methods like NMR.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrations of molecular bonds. It is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Table: Expected IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Amine | N-H stretch | 3300 - 3500 | Two bands, characteristic of a primary amine |

| Indole | N-H stretch | 3100 - 3300 | Single, often broad band |

| Ester | C=O stretch | 1680 - 1720 | Strong, sharp absorption |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple bands |

| Ester | C-O stretch | 1100 - 1300 | Strong absorption |

These characteristic frequencies provide strong evidence for the presence of the key functional groups—amine, indole, and methyl ester—within the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of an indole derivative provides a unique fingerprint based on its specific vibrational modes. For this compound, characteristic absorption bands are expected that correspond to the vibrations of its distinct functional groups.

The spectrum would prominently feature stretching vibrations for the N-H bonds of both the indole ring and the amino group, typically observed in the range of 3300-3500 cm⁻¹. researchgate.net Specifically, the indole N-H stretch usually appears as a sharp band around 3400 cm⁻¹. researchgate.net The amino group (NH₂) would show asymmetric and symmetric stretching bands in this region.

Vibrations associated with the aromatic indole ring are also key identifiers. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net The characteristic aromatic C=C stretching bands are expected in the 1500-1620 cm⁻¹ region. researchgate.net The presence of the ester group is confirmed by a strong C=O (carbonyl) stretching band, which is typically found around 1700-1730 cm⁻¹. Other important peaks include C-N and C-O stretching vibrations, which provide further structural confirmation.

Table 1: Expected FT-IR Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H & Amino N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Ester C=O | Stretching | ~1700 - 1730 |

| Aromatic C=C | Stretching | 1500 - 1620 |

| C-N | Stretching | 1250 - 1350 |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the indole ring's C=C bonds. The analysis of Raman spectra for related molecules like indole and 3-methylindole provides a basis for assigning the vibrational modes. nih.gov Key Raman bands for indole derivatives often appear in the C-C stretching region (1040–1120 cm⁻¹) and are useful for detailed structural analysis. researchgate.net The interpretation of Raman spectra, often aided by density functional theory (DFT) calculations, allows for a precise assignment of vibrational normal modes. nih.gov This detailed analysis helps in understanding the subtle structural characteristics of the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Similarly, a study on Methyl 2-(1H-indole-3-carboxamido)acetate , a structurally analogous compound, revealed an orthorhombic crystal system. nih.govresearchgate.net In this structure, molecules are linked by intermolecular N—H···O hydrogen bonds, creating chains that form a three-dimensional network. nih.govresearchgate.net The indole skeleton is nearly planar. nih.gov

These examples demonstrate how XRD can elucidate the solid-state conformation and the intricate network of non-covalent interactions that govern the crystal packing of indole derivatives.

Table 2: Illustrative Crystal Data for a Related Indole Derivative (Methyl 2-(1H-indole-3-carboxamido)acetate) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.0024 (2) |

| b (Å) | 9.1279 (2) |

| c (Å) | 15.9767 (3) |

| Volume (ų) | 1167.02 (4) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The indole ring system contains a chromophore that absorbs UV radiation, primarily due to π → π* transitions.

The UV-Vis absorption spectrum of indole derivatives is characterized by distinct absorption bands. For example, indole-3-carboxylic acid, a closely related compound, exhibits a characteristic local maximum absorption at approximately 278 nm. researchgate.net Another related compound, 1H-indole-2,3-dione, shows absorption peaks at 242 nm, 302 nm, and 418 nm, corresponding to π → π* and n → π* transitions. researchgate.net

For this compound, the spectrum is expected to be dominated by the π → π* transitions of the conjugated indole system. The presence of the amino and carboxylate substituents on the indole ring would influence the precise wavelength of maximum absorbance (λmax) and the molar absorptivity. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate and interpret the electronic properties and UV-Vis spectra of such molecules. nanoient.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1H-indole-2,3-dione |

| 3-methylindole |

| Indole |

| Indole-3-carboxylic acid |

| Methyl 1-methyl-1H-indole-3-carboxylate |

| Methyl 2-(1H-indole-3-carboxamido)acetate |

Computational and Theoretical Studies of Methyl 2 Amino 1h Indole 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electron distribution and energetic landscape of a molecule, providing fundamental insights into its stability and chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For Methyl 2-amino-1H-indole-3-carboxylate, DFT calculations, such as those employing the B3LYP functional with a 6-311G** basis set, can be used to optimize the molecular geometry and determine various electronic properties. nih.gov These calculations reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. The indole (B1671886) ring system, with its fused benzene (B151609) and pyrrole (B145914) rings, along with the electron-donating amino group at position 2 and the electron-withdrawing methyl carboxylate group at position 3, creates a complex electronic environment. DFT analysis helps to quantify the effects of these substituents on the aromatic system, identifying regions of high and low electron density that are susceptible to electrophilic or nucleophilic attack.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. The energy and spatial distribution of the HOMO and LUMO of this compound are critical in predicting its behavior in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. In this molecule, the electron-rich indole nucleus, particularly influenced by the amino group, would contribute significantly to the HOMO, while the LUMO would likely be centered around the electron-deficient carbonyl group of the ester and the C2-C3 bond of the indole ring.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -1.5 | C2, C3, Carbonyl C, O |

| HOMO | -6.2 | N1, C2, C3, Amino N |

| Energy Gap | 4.7 |

Note: The data in this table is illustrative and based on general principles of FMO theory for similar structures. Specific values would require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. It partitions the complex molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. For this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pairs of the indole ring and the amino group into the pi-system of the ring and the carbonyl group. This delocalization, often described in terms of hyperconjugative interactions, is a key factor in the molecule's stability and reactivity. The analysis can reveal the strength of these interactions by calculating the second-order perturbation energies between donor (lone pair or bond) and acceptor (antibonding) orbitals.

Molecular Modeling and Simulation

Beyond static electronic structure, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of molecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound. Of particular interest is the rotational freedom around the C3-C(O)OCH3 bond and the potential for different orientations of the amino group. These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum or in a solvent) and the energy barriers between different conformational states. Understanding the conformational flexibility is crucial as it can significantly influence the molecule's ability to interact with biological targets or other molecules.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties such as vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies, theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule or to assign specific spectral features. For this compound, DFT calculations can predict the infrared (IR) spectrum, highlighting the characteristic vibrational modes of the N-H, C=O, and C-N bonds. Similarly, NMR chemical shifts for the various protons and carbons in the molecule can be calculated, aiding in the interpretation of experimental NMR spectra.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational and theoretical studies are instrumental in modern drug discovery, providing deep insights into the structure-activity relationships (SAR) of potential therapeutic agents. For this compound and its derivatives, these in silico methods offer a rapid and cost-effective means to predict biological activities, understand molecular interactions, and build predictive models that guide the synthesis of more potent and selective compounds.

In Silico Prediction of Biological Activities

In silico predictions are a cornerstone of early-stage drug discovery, allowing researchers to evaluate the potential biological and pharmacokinetic profiles of compounds before committing to laboratory synthesis. nih.govnih.gov This computational screening helps prioritize candidates with a higher probability of success, thereby saving time and resources. nih.gov For indole derivatives, various online tools and software are employed to predict a wide range of properties.

Methodologies such as those implemented in Molinspiration and MolPredictX software are used to calculate the bioactivity scores of molecules based on their structure. nih.govresearchgate.net These predictions are often grounded in comparing the structural features of the query molecule to a database of known active compounds. For instance, predictions can suggest the likelihood of a compound acting as a GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, or enzyme inhibitor. nih.govresearchgate.net

In studies of indole-piperazine hybrids, in silico tools have been used to predict kinase inhibitor activity and enzyme inhibitor properties. nih.govresearchgate.net While specific prediction data for this compound is not detailed in the provided results, the general approach involves submitting the compound's structure to prediction servers which then generate scores for various biological targets. For example, a study on nicotinic acid and nicotinic amide derivatives of indole showed that the nicotinic acid variations had higher predicted scores for kinase inhibitor, GPCR ligand, and enzyme inhibitor activities. nih.govresearchgate.net This highlights how computational tools can differentiate between closely related analogues.

Table 1: Examples of Predicted Biological Activities for Indole Derivatives

| Derivative Class | Predicted Activity | Software/Tool Used | Reference |

|---|---|---|---|

| Nicotinic Acid/Amide Indole Hybrids | Kinase Inhibitor, GPCR Ligand, Enzyme Inhibitor | Molinspiration, MolPredictX | nih.govresearchgate.net |

| 1H-3-Indolyl Derivatives | ABTS Radical Scavenging | 2D QSAR Modeling | researchgate.net |

This table is interactive. Click on the headers to sort.

Ligand-Protein Interaction Analysis (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.gov This method is crucial for understanding the molecular basis of a drug's mechanism of action by analyzing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. nih.govyoutube.com The strength of this interaction is quantified by a docking score, which estimates the binding affinity (e.g., in kcal/mol). acs.org

For derivatives of the indole scaffold, molecular docking studies have been widely applied to rationalize their biological activities against various targets. For example:

Antimicrobial Activity: Docking studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have suggested that their antibacterial effect may stem from the inhibition of the E. coli MurB enzyme. nih.gov Similarly, their antifungal activity was proposed to be linked to the inhibition of the 14α-lanosterol demethylase (CYP51) enzyme. nih.gov

Antitrypanosomal Activity: In a study targeting Trypanosoma brucei, docking simulations were performed on indole-based hybrids against the phosphofructokinase (PFK) enzyme, a crucial protein for the parasite's metabolism. nih.gov

Neurological Targets: Novel indole derivatives have been docked into the active sites of the serotonin (B10506) transporter (SERT), dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A) to explore their potential as multitarget-directed ligands for major depressive disorder. mdpi.com

The process involves preparing the 3D structures of both the ligand and the protein target, which are often obtained from crystallographic databases like the Protein Data Bank (PDB). acs.org Software such as AutoDock is then used to perform the docking calculations, generating various possible binding poses and their corresponding energy scores. nih.gov The analysis of the best-scoring pose reveals key amino acid residues in the protein's binding site that interact with the ligand. youtube.com

Table 2: Examples of Molecular Docking Studies on Indole Derivatives

| Indole Derivative Class | Protein Target | Docking Score (Binding Affinity) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | E. coli MurB | Not Specified | Inhibition proposed as mechanism of antibacterial activity | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | 14α-lanosterol demethylase (CYP51) | Not Specified | Inhibition proposed as mechanism of antifungal activity | nih.gov |

| 1-piperazine indole hybrids | Trypanosoma brucei Phosphofructokinase (PFK) | High dock pose scores reported for lead compounds | Hydrogen bonding with ARG 203 and ASP199 for a reference ligand | nih.govresearchgate.net |

| 2,3-dihydro-benzo nih.govnih.govoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamides | Serotonin Transporter (SERT), Dopamine D2 Receptor, MAO-A | Not Specified | Rationalize molecular interactions and binding modes | mdpi.com |

This table is interactive. Click on the headers to sort.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.org These models use calculated molecular descriptors (representing physicochemical properties like electronic, steric, and hydrophobic features) to predict the activity of new, unsynthesized compounds. ijpsi.orgresearchgate.net

The development of a QSAR model typically involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. For instance, a study was conducted on 37 amino derivatives of indole as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme implicated in cancer. ijpsi.orgresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods are used to create a correlation between the descriptors and the biological activity. Common methods include Multiple Linear Regression (MLR), Nonlinear Regression (RNLM), and Artificial Neural Networks (ANN). ijpsi.org

Model Validation: The predictive power of the generated model is rigorously tested, often by using an external set of compounds not included in the model-building process. ijpsi.org

In a QSAR study on indole derivatives against Icmt, various statistical tools were used to develop predictive models. ijpsi.org The results indicated that an ANN model had a significantly better predictive capability than the MLR and MNLR models, establishing a more satisfactory relationship between the molecular descriptors and the inhibitory activity. ijpsi.org Similarly, 2D-QSAR modeling has been performed on novel 1H-3-indolyl derivatives to guide the selection of the most promising candidates for in vitro antioxidant testing. researchgate.net The resulting models help to understand which structural features are crucial for activity, providing a rational basis for designing new molecules with enhanced potency. mdpi.com

Biological Activities and Mechanistic Investigations of Methyl 2 Amino 1h Indole 3 Carboxylate and Its Derivatives

Anticancer Activity

Derivatives of Methyl 2-amino-1H-indole-3-carboxylate have demonstrated notable potential as anticancer agents.

Evaluation Against Various Cancer Cell Lines

The anticancer potential of these indole (B1671886) derivatives has been assessed across a spectrum of human cancer cell lines, revealing significant cytotoxic effects.

Melanoma, Renal, and Breast Cancer: Two newly synthesized methyl indole-3-carboxylate (B1236618) derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, have been shown to inhibit the growth of melanoma, renal, and breast cancer cell lines. researchgate.net

Breast Cancer: A series of novel 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were tested against the MCF-7 breast cancer cell line. Several of these compounds exhibited significant anticancer activity. researchgate.net Another study found that newly synthesized 28-indole-betulin derivatives were particularly effective against MCF-7 breast cancer cells. nih.gov Derivatives of indole-6-carboxylate ester have also been developed, with some showing potent anti-proliferative effects against breast cancer cells. nih.gov Furthermore, some indole derivatives have shown greater sensitivity towards triple-negative breast cancer cells (MDA-MB-231) compared to ER-positive breast cancer cell lines (MCF-7). nih.gov

Hepatocellular Carcinoma: A series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were designed and synthesized for the treatment of liver cancer. One compound, in particular, displayed significant inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B cells. nih.gov

Other Cancer Cell Lines: The cytotoxic activity of indole derivatives has also been evaluated against other cancer cell lines, including those of the colon (HCT116, HT-29), lung (A549), and central nervous system. tandfonline.commdpi.comuniv.kiev.ua For instance, certain indole-thiophene complexes have demonstrated inhibitory effects on HT29, HepG2, HCT116, and T98G cell lines with IC50 values in the nanomolar range. nih.gov

Table 1: Anticancer Activity of this compound Derivatives Against Various Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Methyl 1-(3′-indolylmethane)-indole-3-carboxylate | Melanoma, Renal, Breast | Growth inhibition | researchgate.net |

| Methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate | Melanoma, Renal, Breast | Growth inhibition | researchgate.net |

| 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 (Breast) | Significant anticancer activity | researchgate.net |

| 28-Indole-betulin derivatives | MCF-7 (Breast) | High sensitivity | nih.gov |

| Indole-6-carboxylate ester derivatives | Breast cancer cells | Potent anti-proliferative effects | nih.gov |

| Indole derivatives | MDA-MB-231 (Triple-negative breast) | Higher sensitivity than ER-positive cells | nih.gov |

| 1H-Indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Hepatocellular) | Significant inhibitory activities | nih.gov |

| Indole-thiophene complexes | HT29, HepG2, HCT116, T98G | Inhibition in nanomolar range | nih.gov |

| Indole-based chalcones | SCC-29B (Oral) | GI50 = 0.96 μmol/L | nih.gov |

| N-thiazolyl-indole-2-carboxamide derivatives | MCF-7 (Breast) | Exceptional cytotoxicity (IC50 = 6.10 ± 0.4 μM) | acs.org |

Inhibition of Cell Proliferation and Induction of Apoptosis

A key mechanism through which these indole derivatives exert their anticancer effects is by inhibiting cell proliferation and inducing apoptosis (programmed cell death).

Cell Cycle Arrest: Treatment with certain indole derivatives has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For example, one compound was found to disrupt the cell cycle of A-549 cancer cells, leading to an arrest in the G2/M phase and an increase in the sub-G1 phase, which is indicative of apoptosis. nih.gov Similarly, another study demonstrated that an indole-betulin derivative caused MCF-7 cells to arrest in the G1 phase. nih.gov

Induction of Apoptosis: Many indole derivatives have been found to induce apoptosis in cancer cells. This is often confirmed through assays that detect markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (Annexin-V staining) and DNA fragmentation. nih.govmdpi.com For instance, a flow cytometry study of N-benzyl-1H-indole-2-carbohydrazide derivatives revealed a significant increase in the population of Annexin-V positive cells, indicating apoptosis-inducing capabilities. mdpi.com Another study on 3-indolyl substituted phenyl pyrazole-carboxamide hybrids also confirmed the induction of apoptosis through various staining methods. researchgate.net The activation of caspases, key enzymes in the apoptotic pathway, has also been observed. For example, treatment of prostate cancer cells with a novel indole derivative significantly increased the levels of caspase-3 and caspase-8. nih.gov

Antiproliferative Effects: The antiproliferative nature of these compounds has been demonstrated in various studies. For instance, indole derivatives have been shown to impair the viability of MCT1-expressing cancer cell lines by inhibiting lactate (B86563) and pyruvate (B1213749) influx, crucial for their energy supply. nih.gov

Modulation of Specific Biological Targets

The anticancer activity of these indole derivatives is often linked to their ability to modulate the activity of specific biological targets that are crucial for cancer cell growth and survival.

VEGFR-2 TK Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. Several indole derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase (TK). nih.govresearchgate.netnih.govnih.govmdpi.com For example, a series of indole-2-carboxamides showed good VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range. nih.gov Another study reported on nicotinamide-based derivatives that were designed as antiangiogenic VEGFR-2 inhibitors and showed significant inhibitory effects. mdpi.com

CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is involved in the regulation of transcription and is a target for cancer therapy. While the provided search results focus more on VEGFR-2, the broader class of indole derivatives has been shown to inhibit various protein kinases, including CDKs. mdpi.com

Table 2: Modulation of Specific Biological Targets by this compound Derivatives

| Derivative Class | Biological Target | Effect | Reference |

| Indole-2-carboxamides | VEGFR-2 | Potent inhibition (IC50 = 1.10 nM) | nih.gov |

| Nicotinamide-based derivatives | VEGFR-2 | Significant inhibition (IC50 = 60.83 nM) | mdpi.com |

| 3-Indolyl substituted phenyl pyrazole-carboxamides | VEGFR-2 | Efficient inhibition (IC50 = 3.47 ± 0.13 μM) | researchgate.net |

| Indole-6-carboxylate ester derivatives | VEGFR-2 | Potent inhibition | nih.gov |

| N-thiazolyl-indole-2-carboxamide derivatives | EGFR, HER2, VEGFR-2, CDK2 | Inhibition of key protein kinases | acs.org |

| Indole derivatives | EGFR/SRC Kinase | Dual inhibitory activity | nih.gov |

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have also demonstrated significant antimicrobial activity. mdpi.com

Antibacterial Properties

These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: A series of 2-(1H-indol-3-yl)ethylthiourea derivatives showed significant inhibition against Gram-positive cocci. nih.govnih.gov One compound, in particular, demonstrated an inhibitory effect on S. aureus topoisomerase IV and DNA gyrase. nih.govnih.gov In another study, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to very good antibacterial activity against several Gram-positive strains, including Bacillus cereus and Staphylococcus aureus. nih.gov Furthermore, a 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivative showed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Gram-Negative Bacteria: While some indole derivatives have shown activity against Gram-negative bacteria, others have been found to be inactive against strains like E. coli. nih.gov However, a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported good activity against Enterobacter cloacae and Pseudomonas aeruginosa. nih.gov Another study found that some 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivatives exhibited good antibacterial activity against Escherichia coli and Klebsiella pneumoniae. researchgate.net

Antifungal Properties

Derivatives of this compound have also been investigated for their antifungal potential.

A number of indole derivatives have been reported to possess antifungal activity. researchgate.netmdpi.com For example, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov In this study, Trichoderma viride was the most sensitive fungus. nih.gov Another study reported that some 3-indolyl-3-hydroxy oxindole (B195798) derivatives displayed remarkable and broad-spectrum antifungal activities against several plant pathogenic fungi, with one compound showing excellent activity against Rhizoctonia solani. mdpi.com Additionally, certain 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivatives have shown good antifungal activity against Candida albicans. researchgate.net

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Organism(s) | Observed Effect | Reference |

| 2-(1H-indol-3-yl)ethylthiourea derivatives | Gram-positive cocci | Significant inhibition | nih.govnih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | B. cereus, S. aureus, En. cloacae, P. aeruginosa | Good to very good antibacterial activity | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | Low MIC (0.98 μg/mL) | nih.gov |

| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones | E. coli, K. pneumoniae, C. albicans | Good antibacterial and antifungal activity | researchgate.net |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | T. viride | Good to excellent antifungal activity (MIC 0.004–0.06 mg/mL) | nih.gov |

| 3-indolyl-3-hydroxy oxindole derivatives | R. solani | Excellent antifungal activity | mdpi.com |

Mechanisms of Antimicrobial Action

Derivatives of the core indole structure have been shown to combat microbial pathogens through specific enzymatic inhibition. Key targets include DNA gyrase, an essential bacterial enzyme, and lanosterol (B1674476) 14-alpha demethylase, which is crucial for fungal cell membrane integrity.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription in bacteria. nih.gov Inhibition of this enzyme leads to a disruption of these essential cellular processes, ultimately causing bacterial death. nih.gov Quinolone antimicrobials are well-known inhibitors of DNA gyrase. researchgate.net Studies on novel quinoline (B57606) derivatives have identified compounds with potent, broad-spectrum antimicrobial activity, and subsequent in vitro assays confirmed that their mechanism involves significant inhibition of bacterial DNA gyrase. scilit.com Computational docking studies further reveal that these inhibitor molecules bind within the enzyme's active site, often interacting with key amino acid residues like Lys103, which is deemed essential for the binding and inhibitory action. mdpi.com

Lanosterol-14-alpha Demethylase Inhibition: Lanosterol 14-alpha demethylase (CYP51) is a cytochrome P450 enzyme that plays a critical role in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov Ergosterol is an essential component of the fungal cell membrane, and its disruption compromises membrane integrity. The enzyme catalyzes the removal of a methyl group from lanosterol, a key step in sterol synthesis. nih.gov Azole antifungal drugs are known to target this enzyme. nih.gov Recent research has identified (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives as having good to excellent antifungal activity. mdpi.com Molecular docking studies suggest that the mechanism of this antifungal action is likely the inhibition of lanosterol 14-alpha demethylase. mdpi.com

Table 1: Investigated Antimicrobial Mechanisms of Indole Derivatives

| Enzyme Target | Organism Type | Mechanism of Action | Result of Inhibition | Relevant Derivative Class |

|---|---|---|---|---|

| DNA Gyrase | Bacteria | Binds to the enzyme, often at the GyrA or GyrB subunit, preventing the relaxation and supercoiling of DNA. nih.govresearchgate.net | Inhibition of DNA replication and transcription, leading to bacterial cell death. nih.gov | Quinoline and Indole Derivatives scilit.commdpi.com |

| Lanosterol-14-alpha demethylase (CYP51) | Fungi | Inhibits the demethylation of lanosterol, a precursor to ergosterol. nih.gov | Disruption of ergosterol synthesis, leading to a compromised fungal cell membrane. mdpi.com | (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates mdpi.com |

Antiviral Activity

The indole scaffold is a key component of several compounds exhibiting significant antiviral properties. Research has focused on the efficacy of these derivatives against a range of viruses and the mechanisms by which they inhibit viral replication and entry.

Efficacy Against Specific Viruses (e.g., BVDV, HCV, Influenza A)